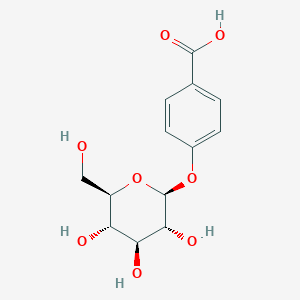
4-(beta-D-glucosyloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(beta-D-glucosyloxy)benzoic acid is a beta-D-glucoside of 4-hydroxybenzoic acid. It is a member of benzoic acids and a beta-D-glucoside. It derives from a benzoic acid. It is a conjugate acid of a 4-(beta-D-glucosyloxy)benzoate.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
4-(beta-D-glucosyloxy)benzoic acid has the molecular formula C13H16O8 and a molecular weight of approximately 300.26 g/mol. Its structure features a glucosyl group attached to the hydroxyl group at the para position of the benzoic acid moiety, which enhances its solubility and biological activity compared to its aglycone counterpart .
Pharmaceutical Applications
-
Antioxidant Properties :
- The compound exhibits notable antioxidant activity, making it a candidate for formulations aimed at skin protection and anti-aging. Its ability to scavenge free radicals can mitigate oxidative stress, which is linked to various diseases and aging processes.
-
Tyrosinase Inhibition :
- Research indicates that this compound may inhibit tyrosinase, an enzyme crucial for melanin production. This suggests potential applications in skin whitening agents, as inhibiting this enzyme could reduce pigmentation.
- Metabolic Engineering :
Cosmetic Applications
- Skin Care Formulations :
Agricultural Biotechnology
- Enhancing Plant Resilience :
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Beta-D-glucoside derivative | Antioxidant activity, tyrosinase inhibition |
| 4-Hydroxybenzoic Acid | No glucosyl group | Lower solubility compared to its glucoside |
| p-Hydroxybenzoic Acid | Hydroxyl group at para position | Antimicrobial properties |
| Vanillic Acid | Methoxy group instead of hydroxyl | Strong antioxidant properties |
| Salicylic Acid | Additional hydroxyl group | Anti-inflammatory effects |
This comparative analysis illustrates how the presence of the glucosyl moiety in this compound enhances its functional attributes, particularly regarding solubility and biological activity.
Case Studies
-
Skin Whitening Formulations :
- A study demonstrated that formulations containing this compound significantly reduced melanin production in vitro, indicating its efficacy as a skin-whitening agent. The results highlighted the compound's potential as a safer alternative to conventional agents like hydroquinone.
- Antioxidant Efficacy Testing :
Eigenschaften
Molekularformel |
C13H16O8 |
|---|---|
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-3-1-6(2-4-7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10+,11-,13-/m1/s1 |
InChI-Schlüssel |
XSSDYIMYZONMBL-BZNQNGANSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















